Zepbound
Description
Structure
2D Structure
Properties
Key on ui mechanism of action |
Glucagon-like peptide-1 (GLP-1) receptors (GLP-1R) are expressed throughout the body, including pancreatic beta-cells and the gastrointestinal tract. They have been implicated in the pathophysiology of type II diabetes mellitus as GLP-1R signalling is involved in glucose control by enhancing glucose-stimulated insulin secretion, delaying gastric transit, decreasing plasma glucagon levels, and reducing body weight by activating anorexigenic pathways in the brain. Both glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 are peptide hormones involved in glucose homeostasis: they promote glucose-stimulated insulin secretion from the pancreatic beta-cells. However, GIP is the main incretin hormone that exerts insulinotropic effects in response to food intake. The exact mechanism of action of tirzepatide has not been fully elucidated; however, dual agonism at GIP and GLP-1R may contribute to the glycemic and weight control effects of the drug. Studies demonstrated that co-administration of GIP and a GLP-1R agonist more significantly increased insulin response and suppressed glucagon secretion compared to separate administration of either hormone alone. Tirzepatide binds to GIP and GLP-1R with high affinity. _In vitro_, tirzepatide has a comparable GIP receptor binding affinity to native GIP and five times lower GLP-1R affinity than that of native GLP-1. Tirzepatide potently activates the GLP-1R signalling pathway to stimulate glucose-dependent insulin secretion through activity at the GIP receptor (GIPR) or the GLP-1R. However, the role of GIPR agonism in the drug's mechanism of action requires further investigation, as the evidence of GIPR agonism on glycemic and weight control in preclinical and clinical studies are conflicting. |
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CAS No. |
2023788-19-2 |
Molecular Formula |
C225H348N48O68 |
Molecular Weight |
4813 g/mol |
IUPAC Name |
20-[[(1R)-4-[2-[2-[2-[2-[2-[2-[[(5S)-5-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-20-oxoicosanoic acid |
InChI |
InChI=1S/C225H348N48O68/c1-23-126(10)183(264-198(311)146(64-50-52-88-226)246-202(315)157(109-180(297)298)252-199(312)152(103-124(6)7)261-223(337)225(21,22)269-217(330)185(128(12)25-3)266-209(322)163(120-278)257-200(313)153(107-138-74-78-141(282)79-75-138)250-203(316)158(110-181(299)300)253-207(320)162(119-277)259-216(329)187(134(18)280)267-206(319)155(106-136-60-44-41-45-61-136)254-215(328)186(133(17)279)262-174(289)114-237-193(306)147(83-87-179(295)296)260-222(336)224(19,20)268-192(305)143(227)104-137-72-76-140(281)77-73-137)214(327)242-131(15)190(303)244-148(80-84-168(228)283)196(309)245-145(65-51-53-89-231-175(290)121-340-100-99-339-97-91-233-176(291)122-341-101-98-338-96-90-232-170(285)86-82-150(221(334)335)243-171(286)70-46-38-36-34-32-30-28-26-27-29-31-33-35-37-39-47-71-178(293)294)195(308)240-130(14)191(304)248-154(105-135-58-42-40-43-59-135)205(318)263-182(125(8)9)212(325)247-149(81-85-169(229)284)197(310)251-156(108-139-111-234-144-63-49-48-62-142(139)144)201(314)249-151(102-123(4)5)204(317)265-184(127(11)24-2)213(326)241-129(13)189(302)236-112-172(287)235-115-177(292)270-92-54-66-164(270)210(323)258-161(118-276)208(321)256-160(117-275)194(307)238-113-173(288)239-132(16)218(331)272-94-56-68-166(272)220(333)273-95-57-69-167(273)219(332)271-93-55-67-165(271)211(324)255-159(116-274)188(230)301/h40-45,48-49,58-63,72-79,111,123-134,143,145-167,182-187,234,274-282H,23-39,46-47,50-57,64-71,80-110,112-122,226-227H2,1-22H3,(H2,228,283)(H2,229,284)(H2,230,301)(H,231,290)(H,232,285)(H,233,291)(H,235,287)(H,236,302)(H,237,306)(H,238,307)(H,239,288)(H,240,308)(H,241,326)(H,242,327)(H,243,286)(H,244,303)(H,245,309)(H,246,315)(H,247,325)(H,248,304)(H,249,314)(H,250,316)(H,251,310)(H,252,312)(H,253,320)(H,254,328)(H,255,324)(H,256,321)(H,257,313)(H,258,323)(H,259,329)(H,260,336)(H,261,337)(H,262,289)(H,263,318)(H,264,311)(H,265,317)(H,266,322)(H,267,319)(H,268,305)(H,269,330)(H,293,294)(H,295,296)(H,297,298)(H,299,300)(H,334,335)/t126-,127-,128-,129-,130-,131-,132-,133+,134+,143-,145-,146-,147-,148-,149-,150+,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,182-,183-,184-,185-,186-,187-/m0/s1 |
InChI Key |
BTSOGEDATSQOAF-SMAAHMJQSA-N |
SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NCC(=O)N4CCCC4C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)N7CCCC7C(=O)NC(CO)C(=O)N)NC(=O)C(CCCCNC(=O)CCCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CC[C@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCCCCCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N7CCC[C@H]7C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C(C)(C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC9=CC=CC=C9)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCCCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NCC(=O)N4CCCC4C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)N7CCCC7C(=O)NC(CO)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC1=CC=C(C=C1)O)N |
sequence |
One Letter Code: Y-Aib-EGTFTSDYSI-Aib-LDKIAQ-diacid-gamma-Glu-(AEEA)2-Lys-AFVQWLIAGGPSSGAPPPS-NH2 |
solubility |
<1 mg/mL |
Synonyms |
LY3298176 |
Origin of Product |
United States |
Molecular Architecture and Design Principles of Tirzepatide
Primary Structure and Amino Acid Sequence Analysis
Tirzepatide is characterized by a defined linear sequence of amino acids, forming the core of its structure. nih.govdrugbank.commdpi.comviamedica.plrcsb.org
Linear Peptide Chain Composition (39 Amino Acids)
The foundation of tirzepatide is a synthetic linear peptide chain consisting of 39 amino acids. nih.govdrugbank.commdpi.comviamedica.plrcsb.org This sequence is based on that of the endogenous GIP hormone, with modifications to confer activity at both GIP and GLP-1 receptors. nih.govmdpi.comviamedica.pl The molecular formula of tirzepatide is C₂₂₅H₃₄₈N₄₈O₆₈, and its molecular weight is approximately 4813.5 g/mol . mdpi.comsigmapeptides.comcpcscientific.comfishersci.cominvivochem.comebi.ac.uk
Strategic Incorporation of Non-Coded Amino Acid Residues (e.g., α-Aminoisobutyric Acid at Positions 2 and 13)
A key feature of the tirzepatide peptide sequence is the inclusion of non-coded, or non-proteinogenic, amino acid residues. mdpi.comviamedica.plnih.govmdpi.com Specifically, α-aminoisobutyric acid (Aib) is strategically placed at positions 2 and 13 within the peptide chain. mdpi.comviamedica.plnih.govmdpi.comnih.gov The presence of Aib at position 2 is particularly important as it provides resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), which rapidly inactivates native incretin (B1656795) hormones like GIP and GLP-1. nih.govnih.gov These modifications contribute to the prolonged half-life and enhanced stability of tirzepatide. mdpi.comviamedica.plnih.gov
C-Terminal Amidation
The C-terminus of the tirzepatide peptide is amidated. mdpi.comviamedica.plnih.govdovepress.com C-terminal amidation is a common modification in peptide drugs that can enhance stability against carboxypeptidase degradation and influence receptor binding. mdpi.comviamedica.pldovepress.com
Post-Translational Modifications and Conjugation Chemistry
Beyond the primary amino acid sequence, tirzepatide undergoes significant post-translational modification through conjugation chemistry. drugbank.comviamedica.plmdpi.comnih.govwikipedia.orgdroracle.aibiochempeg.com
C20 Fatty Diacid Moiety Attachment via Hydrophilic Linker (Lysine at Position 20)
A critical modification is the conjugation of a C20 fatty diacid moiety, specifically eicosanedioic acid, to the peptide. nih.govdrugbank.comviamedica.plnih.govfishersci.comwikipedia.orgdroracle.aibiochempeg.comsamipubco.com This fatty diacid is attached to the side chain of a lysine (B10760008) residue located at position 20 of the peptide chain. drugbank.comviamedica.plnih.govfishersci.comnih.govdovepress.comwikipedia.orgdroracle.aibiochempeg.comsamipubco.com The attachment is facilitated by a hydrophilic linker system, which typically involves a glutamic acid and two (2-(2-aminoethoxy)ethoxy)acetic acid units (often referred to as γ-Glu-2xAdo or γ-Glu-PEG2-PEG2). nih.govcpcscientific.comwikipedia.orgbiochempeg.comsamipubco.com This conjugation is crucial for the pharmacological properties of tirzepatide, particularly its extended half-life. drugbank.comviamedica.plnih.govwikipedia.orgdroracle.aibiochempeg.comsamipubco.com
Role of Acylation Technology in Pharmacological Profile
The attachment of the fatty diacid moiety through a linker is an example of acylation technology applied to peptide drugs. drugbank.comresearchgate.netmdpi.comviamedica.plmdpi.comwikipedia.orgdroracle.ai This acylation enables high-affinity binding of tirzepatide to circulating albumin in the plasma. drugbank.commdpi.comviamedica.plnih.govfishersci.comnih.govnih.govwikipedia.orgdroracle.aibiochempeg.comsamipubco.comnih.gov Binding to albumin protects the peptide from rapid enzymatic degradation and reduces renal clearance, significantly prolonging its half-life to approximately five days. drugbank.commdpi.comviamedica.plnih.govnih.govnih.govwikipedia.orgdroracle.aibiochempeg.comsamipubco.comnih.gov This extended half-life supports a convenient once-weekly subcutaneous dosing regimen. nih.govdrugbank.comresearchgate.netmdpi.comviamedica.pldroracle.ainih.govnih.gov The acylation strategy is a clinically validated chemical modification technique used to optimize the pharmacokinetic characteristics of peptide therapeutics. biochempeg.com
Structure-Activity Relationships (SAR) and Structure-Function Relationships (SFR)
The pharmacological profile of tirzepatide, including its dual receptor agonism and prolonged half-life, is intricately linked to its specific molecular architecture. The design principles behind tirzepatide involved modifying the native incretin hormone sequences to achieve desired binding affinities, signaling properties, and metabolic stability nih.govfrontiersin.orgpnas.org.
Determinants of Dual Receptor Agonism
Tirzepatide is designed to activate both the GIPR and GLP-1R. Its structure is primarily based on the native GIP sequence, with specific modifications that confer activity at the GLP-1 receptor as well nih.govmdpi.comoup.com. The peptide chain of 39 amino acids is a key feature, similar in length to native GIP and GLP-1 nih.govfrontiersin.org.
Studies have shown that tirzepatide exhibits a binding affinity for the GIP receptor that is comparable to native GIP springermedizin.demdpi.comfrontiersin.orgpnas.org. However, its affinity for the GLP-1 receptor is approximately fivefold weaker compared to native GLP-1 springermedizin.demdpi.comfrontiersin.orgpnas.orgresearchgate.net. In vitro signaling studies, such as those measuring cyclic adenosine (B11128) monophosphate (cAMP) accumulation, demonstrate that tirzepatide activates the GIP receptor with potency similar to native GIP frontiersin.org. While it also activates the GLP-1 receptor, its potency is lower compared to native GLP-1 frontiersin.orgnih.gov. This imbalanced agonism, favoring GIPR over GLP-1R activity in terms of potency for stimulating cAMP, aligns with the binding data pnas.orgresearchgate.net.
The dual agonism is a result of the specific amino acid sequence and structural elements that allow tirzepatide to interact productively with the binding pockets of both GIPR and GLP-1R pnas.orgoregonstate.edurcsb.org. Cryogenic electron microscopy studies have provided insights into how tirzepatide binds to these receptors, revealing that the peptide adopts an α-helical conformation with its N terminus interacting deeply within the transmembrane core of both receptors, similar to native ligands pnas.orgoregonstate.edu.
Comparative Analysis of Amino Acid Residues with Native GLP-1 and GIP
Tirzepatide's amino acid sequence is a chimera, incorporating elements from both native human GIP and GLP-1, along with some unique residues and modifications nih.govfrontiersin.orgresearchgate.netresearchgate.netnih.govdovepress.com. The starting point for the design was the human GIP sequence, and tirzepatide retains several homologous amino acids from GIP, as well as amino acids shared by both GIP and GLP-1 nih.gov.
A C20 fatty diacid moiety is covalently attached to the side chain of the Lys20 amino acid in tirzepatide via a linker mdpi.comfrontiersin.orgnih.govresearchgate.net. This fatty acid modification is crucial for extending the biological half-life of the peptide by enabling binding to albumin, which slows enzymatic degradation and renal clearance frontiersin.orgnih.govrcsb.org.
Tirzepatide also contains non-natural amino acid residues, specifically alpha-aminoisobutyric acid (Aib) at positions 2 and 13 mdpi.comresearchgate.netresearchgate.net. These substitutions contribute to the molecule's stability, particularly by making it more resistant to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4) rcsb.orgnih.gov.
Comparing the sequences reveals specific differences and similarities that dictate receptor interactions. For instance, certain residues in the N-terminal half of tirzepatide that make critical interactions within the GIPR binding pocket are shared with native GIP, contributing to the comparable GIPR affinity pnas.org.
Influence of Specific Residues (e.g., Tyr1) on Receptor Affinity and Activity
Specific amino acid residues within the tirzepatide sequence play critical roles in its interaction with the GIP and GLP-1 receptors and its resulting activity. The N-terminal tyrosine at position 1 (Tyr1) in tirzepatide is one such important residue pnas.orgresearchgate.netoregonstate.edurcsb.orgnih.govscienceopen.com.
Structural analyses, including cryogenic electron microscopy, have shown that Tyr1 of tirzepatide interacts with residues in the transmembrane core of both the GIPR and GLP-1R oregonstate.edurcsb.org. While Tyr1 makes strong interactions within the GIPR core, contributing to an affinity similar to native GIP, its interaction with the GLP-1R is described as weaker pnas.orgoregonstate.edurcsb.org. Molecular dynamics simulations suggest a greater propensity for interactions between the lipid moiety of tirzepatide and the GIPR compared to the GLP-1R, which is consistent with a more compact tirzepatide-GIPR complex oregonstate.edu.
Studies investigating the impact of modifications, such as the removal of the fatty acid moiety or substitution of Tyr1, have provided further insights into SAR. Removal of the C20 diacid fatty acid chain has been shown to increase the affinity of the ligand for the GIPR researchgate.net. Conversely, changing tyrosine to histidine at position 1 weakened binding to the GIPR researchgate.net. For the GLP-1R, binding of tirzepatide is weaker than native GLP-1, but changing tyrosine to histidine at position 1 has been shown to restore the binding affinity to that of the native peptide in some experimental settings researchgate.net. This highlights the differential influence of Tyr1 on the binding characteristics at the two receptors.
The fatty acid modification, in conjunction with the amino acid sequence, influences the mode of action, including biased signaling at the GLP-1R pnas.orgoregonstate.edunih.gov. This biased signaling, particularly towards cAMP production and reduced β-arrestin recruitment compared to native GLP-1, may contribute to the observed pharmacological effects of tirzepatide pnas.orgnih.gov.
The following table summarizes some key findings regarding the receptor binding affinity and activity of tirzepatide compared to native GIP and GLP-1:
| Peptide | Receptor | Binding Affinity (Ki or pIC50) | cAMP Potency (EC50 or pEC50) | Notes | Source |
| Tirzepatide | GIPR | Comparable to native GIP | Comparable to native GIP | Acylation allows tolerance; Tyr1 and other residues make strong interactions. | frontiersin.orgpnas.orgresearchgate.net |
| Tirzepatide | GLP-1R | Appr. 5-fold weaker than native GLP-1 | Appr. 13-fold weaker than native GLP-1 | High-affinity binding to extracellular domain, decreased stability from Tyr1 and lipid moiety. | springermedizin.defrontiersin.orgpnas.orgresearchgate.net |
| Native GIP | GIPR | Reference | Reference | frontiersin.orgpnas.orgresearchgate.net | |
| Native GLP-1 | GLP-1R | Reference | Reference | frontiersin.orgpnas.orgresearchgate.net | |
| Tirzepatide ΔC20 | GIPR | Increased affinity | Increased potency | Removal of fatty acid chain. | researchgate.net |
| Tirzepatide Y1H | GIPR | Weakened binding | Weaker activity | Substitution of Tyr1 with Histidine. | researchgate.net |
| Tirzepatide Y1H | GLP-1R | Restored affinity to native GLP-1 | Not specified in source | Substitution of Tyr1 with Histidine. | researchgate.net |
Note: Values are qualitative comparisons or approximate based on cited sources, which may use different units (Ki, pIC50, EC50, pEC50).
Molecular and Cellular Mechanism of Action
Receptor Binding Kinetics and Specificity
Tirzepatide functions as a unimolecular, bifunctional peptide that simultaneously activates both GLP-1R and GIPR. dovepress.comviamedica.pl This dual agonism is a key feature distinguishing it from selective GLP-1 receptor agonists. pnas.org Studies have demonstrated that tirzepatide can enhance insulin (B600854) secretion and reduce hyperglycemia through the activation of either receptor. pnas.org The co-administration of GIP and a GLP-1R agonist has been shown to result in a more significant increase in insulin response and suppression of glucagon (B607659) secretion compared to the administration of either hormone alone, suggesting a synergistic effect that tirzepatide aims to leverage. viamedica.pldrugbank.com
Tirzepatide binds to both GIPR and GLP-1R with high affinity. viamedica.plfrontiersin.orgnih.govdrugbank.com Quantitative binding studies have determined the inhibition constant (Ki) values for tirzepatide at these receptors in human cell lines. The reported Ki value for GIPR is approximately 0.135 nM, and for GLP-1R, it is approximately 4.23 nM. viamedica.plfrontiersin.orgnih.govviamedica.pl These values provide a quantitative measure of the affinity of tirzepatide for each receptor.
| Receptor | Ki Value (nM) |
|---|---|
| GIPR | 0.135 (SEM = 0.020) viamedica.plviamedica.pl |
| GLP-1R | 4.23 (SEM = 0.23) viamedica.plviamedica.pl |
Tirzepatide exhibits a differential affinity profile, showing a preference for the GIPR over the GLP-1R. nih.govfrontiersin.orgjci.orgwikipedia.org The affinity for the GIPR is comparable to that of native GIP for its receptor. nih.govviamedica.plfrontiersin.orgnih.govviamedica.pl However, its affinity for the GLP-1R is approximately 5-fold weaker than that of native GLP-1 for its receptor. nih.govviamedica.plfrontiersin.orgnih.govviamedica.pljci.org This imbalanced affinity contributes to the unique pharmacological profile of tirzepatide, favoring GIPR over GLP-1R activity. nih.govnih.govjci.org
Research has investigated the interaction of tirzepatide with common variants of the GIP receptor, such as the E354 (wildtype) and Q354 (E354Q) variants. frontiersin.orgresearchgate.netresearchgate.netnih.gov The E354Q variant is associated with an increased risk of type 2 diabetes and lower body mass index. researchgate.netresearchgate.netnih.gov Studies using cells expressing these variants have shown that tirzepatide equally activates both the wildtype and E354Q GIP receptor variants, favoring cAMP signaling at both. frontiersin.orgresearchgate.netresearchgate.netnih.gov
Differential Affinity Profile: Preference for GIPR
Signal Transduction Pathways Activation
Upon binding to their respective receptors, GIPR and GLP-1R, tirzepatide activates intracellular signal transduction pathways. news-medical.netresearchgate.netresearchgate.net
Both GIPR and GLP-1R are G protein-coupled receptors (GPCRs) that primarily couple to Gαs proteins. frontiersin.orgfrontiersin.orgnih.gov Activation of Gαs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). news-medical.netresearchgate.netresearchgate.netnih.gov The resulting increase in intracellular cAMP levels is a key signaling event. nih.govnews-medical.netresearchgate.netresearchgate.net Elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a range of cellular responses. news-medical.netresearchgate.netresearchgate.netnih.gov
Tirzepatide has been shown to stimulate cAMP production in cells expressing GIPR and GLP-1R. nih.govjci.org At the GIPR, tirzepatide shows a similar kinetic profile for cAMP production compared to native GIP. nih.govjci.org At the GLP-1R, while tirzepatide activates cAMP accumulation, it does so with lower potency compared to native GLP-1. nih.govjci.org Furthermore, tirzepatide exhibits biased signaling at the GLP-1R, favoring cAMP generation over β-arrestin recruitment, which is associated with reduced receptor internalization and potentially enhanced insulin secretion. pnas.orgjci.orgfrontiersin.orgnih.govjci.org The activation of the adenylyl cyclase-cAMP-PKA pathway by tirzepatide in pancreatic beta cells leads to increased glucose-dependent insulin secretion and synthesis. news-medical.netresearchgate.netresearchgate.netnih.gov
Activation of PI3K/AKT and ERK1/2 Pathways
Tirzepatide's activation of GIP and GLP-1 receptors leads to the engagement of various intracellular signaling cascades, including the PI3K/AKT and ERK1/2 pathways. Activation of the GIP receptor can enhance glucose-dependent insulin release through the AKT/PKB signaling pathway. sochob.cl Studies in neuronal cells exposed to high glucose have shown that Tirzepatide significantly activated the PI3K/AKT/GSK3β signaling pathway. nih.gov Confirmatory experiments in mouse podocyte cell-5 cells exposed to high glucose demonstrated that Tirzepatide regulated the PI3K-AKT pathway, and its antioxidative activity was reversed by a PI3K inhibitor. nih.gov Research characterizing Tirzepatide's activity at GIP receptor variants also analyzed AKT and ERK1/2 phosphorylation, indicating the involvement of these pathways in GIP receptor signaling. frontiersin.orgfrontiersin.org These pathways are considered key molecules involved in signaling events that promote insulin release and influence β-cell and adipocyte cell function and survival. frontiersin.org
CREB Pathway Modulation
Modulation of the CREB (cAMP Response Element-Binding protein) pathway is another aspect of Tirzepatide's mechanism. The activation of GLP-1 receptors stimulates the production of cAMP, which in turn can modulate the CREB pathway. sochob.clresearchgate.net Studies have shown that Tirzepatide can activate the CREB/BDNF signaling cascade. nih.gov In neuronal cells exposed to high glucose, Tirzepatide treatment induced an upregulation of protein levels of CREB and prevented the downregulation of the pAkt/CREB/BDNF pathway induced by high glucose. nih.gov Furthermore, Tirzepatide administration reversed high glucose-mediated increased DNA methylation of CREB. researchgate.net Research investigating GIP receptor signaling also analyzed CREB phosphorylation, indicating its involvement downstream of GIPR activation. frontiersin.orgfrontiersin.org
Biased Agonism at GLP-1R: Impact on β-Arrestin Recruitment and Receptor Internalization
Tirzepatide exhibits biased agonism at the GLP-1 receptor, favoring cAMP generation over β-arrestin recruitment. nih.govjci.orgnih.gov This biased signaling is coincident with a weaker ability to drive GLP-1 receptor internalization compared to native GLP-1. nih.govjci.orgnih.gov Signaling studies demonstrate that Tirzepatide shows bias at the GLP-1 receptor to favor cAMP generation over β-arrestin recruitment. nih.govjci.orgnih.gov Experiments in primary islets revealed that β-arrestin1 limits the insulin response to GLP-1, but not to GIP or Tirzepatide, suggesting that the biased agonism of Tirzepatide enhances insulin secretion. nih.govjci.orgnih.gov Tirzepatide has low efficacy for internalization of the GLP-1R, showing a maximum effect of only 40% of that observed with GLP-1 in one study. nih.gov This reduced internalization is consistent with its limited ability to recruit β-arrestin. nih.gov The bias toward cAMP signaling versus β-arrestin recruitment at the GLP-1R may be advantageous from a therapeutic standpoint as it fosters less agonist-induced desensitization. pnas.org
Downstream Cellular and Molecular Effects (Pre-clinical and In Vitro)
Pancreatic β-Cell Responses:
Tirzepatide's dual agonism significantly impacts pancreatic β-cell function. patsnap.comsochob.clnih.govviamedica.pl
Glucose-Dependent Insulin Secretion Stimulation
Tirzepatide stimulates insulin secretion in a glucose-dependent manner. patsnap.comwelllifemedctr.compatsnap.comgoodrx.comsochob.cldrugbank.comviamedica.pl This means that insulin is released primarily when blood glucose levels are elevated, which helps to reduce the risk of hypoglycemia. patsnap.compatsnap.comgoodrx.com By activating both GIP and GLP-1 receptors, Tirzepatide significantly increases insulin secretion in response to high blood sugar levels. welllifemedctr.com In vitro studies have shown that the two incretins, GIP and GLP-1, administered together, can exhibit synergistic action on both insulin synthesis and secretion. nih.gov Experiments in primary islets demonstrated that addition of Tirzepatide caused a concentration-dependent increase in glucose-stimulated insulin secretion (GSIS). nih.gov This effect is mediated through the activation of downstream signaling pathways responsible for increasing insulin secretion. patsnap.com
Glucagon Secretion Inhibition
Tirzepatide also modulates glucagon secretion from pancreatic α-cells. patsnap.comsochob.clviamedica.pl It suppresses inappropriate glucagon secretion, which is essential for preventing excess hepatic glucose production. patsnap.comsochob.cl GLP-1 receptor activation reduces glucagon release, which lowers hepatic glucose production. welllifemedctr.com Tirzepatide reduces glucagon secretion from pancreatic alpha cells, decreasing hepatic glucose production and improving fasting and postprandial glucose control. pathway.md In preclinical studies, Tirzepatide has significantly reduced glucagon secretion. nih.gov One study found that in patients with type 2 diabetes, Tirzepatide decreased glucagon concentrations despite concomitant lowering of plasma glucose, much like a GLP-1RA, but with greater magnitude. mdpi.com
β-Cell Proliferation and Survival Mechanisms
Tirzepatide, through its dual agonism of GIP and GLP-1 receptors, has demonstrated positive effects on pancreatic beta-cell function. Activation of both GIPR and GLP-1R on beta-cells stimulates insulin secretion in a glucose-dependent manner. patsnap.com This glucose-dependent action is crucial as it helps reduce the risk of hypoglycemia. patsnap.com Studies have shown that tirzepatide enhances markers of beta-cell function, leading to dose-dependent increases in HOMA2-B indices and decreases in proinsulin levels, proinsulin/C-peptide ratios, and proinsulin/insulin ratios. oup.comnih.gov These findings suggest a reduction in the metabolic demand for insulin secretion and a decrease in ongoing beta-cell stress. nih.gov GLP-1 has also been shown to act as a growth factor, promoting beta-cell proliferation, survival, and neogenesis through pathways involving the epidermal growth factor receptor and downstream signaling like PKA and PI3K/AKT. uspharmacist.com While the direct proliferative effects of tirzepatide on human beta-cells are an area of ongoing research, the observed improvements in functional markers indicate enhanced beta-cell health and capacity. oup.comnih.gov
Improvement of Insulin Sensitivity at Cellular Level
Tirzepatide has been reported to improve insulin sensitivity in peripheral tissues, an effect that may be partially independent of weight loss. patsnap.comnih.govdovepress.com This improvement is likely mediated by its actions in the liver, muscle, and adipose tissue, where incretin (B1656795) receptor activation enhances lipid metabolism and insulin signal transduction. patsnap.com Studies have shown that tirzepatide improves systemic insulin sensitivity, with enhanced insulin-stimulated glucose deposition in skeletal muscle and adipose tissue. dovepress.com In preclinical models, the weight-independent effects on insulin sensitivity appear to be mediated via GIPR agonism. dovepress.com Post hoc analyses of clinical data have indicated that improvements in insulin resistance with higher doses of tirzepatide were only partially attributed to weight loss, suggesting additional mechanisms contributing to improved insulin sensitivity. nih.gov This is supported by observations that tirzepatide improved insulin sensitivity in GLP-1R knockout mice even without weight loss. dovepress.com Potential insulin-sensitizing functions are also linked to the observed increase in adiponectin levels with tirzepatide treatment. oup.com
Adipocyte and Lipid Metabolism Modulation (Pre-clinical)
Pre-clinical studies have explored the effects of tirzepatide on adipocyte function and lipid metabolism.
Energy Expenditure and Thermogenic Activity
While preclinical studies have suggested that tirzepatide promotes weight loss primarily through reduced caloric intake, there is also research indicating potential effects on energy expenditure and thermogenic activity, particularly in adipose tissue. doi.org Studies in mice have shown that central administration of tirzepatide can increase lipolytic capacity in white adipose tissue and enhance thermogenesis in brown and beige adipose tissues, leading to decreased respiratory exchange ratio (RER) and increased lipid utilization. doi.org These effects were found to be primarily mediated by sympathetic nervous system innervation of adipose tissues. doi.org Additionally, high-dose administration in preclinical models increased the expression of thermogenic-related genes like Ucp1 in white adipose tissues, supporting increased energy expenditure. firstwordpharma.com Activation of GIPR in adipocytes has been shown to increase lipid oxidation, thermogenesis, and energy expenditure, potentially through the activation of SERCA-mediated futile calcium cycling. touchstonelabs.org
Lipid Metabolism Pathways (e.g., Fatty Acid Oxidation, Lipogenesis, Cholesterol Metabolism)
Tirzepatide influences various lipid metabolism pathways. Preclinical studies have shown that long-acting GIP receptor agonists can increase the uptake of fatty acids from lipoproteins into adipose tissue. researchgate.net GIP has also been shown to stimulate lipoprotein lipase (B570770) (LPL) expression in adipocytes, while GLP-1 receptor activation increases blood flow and stimulates lipid uptake in adipose tissue. viamedica.pl In models of obesity-induced insulin resistance, tirzepatide treatment lowered free fatty acid (FFA) and triglyceride (TG) levels. bioscientifica.com The dual agonism may directly reduce triglyceride storage in hepatocytes, decrease lipogenesis, and promote lipolysis and fatty acid oxidation. nih.govfrontiersin.org Activation of AMPK, which can be influenced by incretin signaling, affects lipid metabolism by suppressing lipogenesis and increasing fatty acid oxidation, potentially decreasing cholesterol buildup and increasing insulin sensitivity. scienceopen.com Furthermore, preclinical data suggests that tirzepatide can promote cholesterol efflux and reduce cholesterol reabsorption by upregulating the expression of genes like Hnf4a, Abcg5, and Abcg8. researchgate.net
Adiponectin Level Modulation
Tirzepatide treatment has been reported to increase levels of adiponectin, an adipokine involved in the regulation of both glucose and lipid metabolism. wikipedia.orgnih.govcorepeptides.com This increase in adiponectin levels is of interest given the expression of GIP receptors and the proposed insulin-sensitizing actions of GIP on human adipocytes, as adiponectin is produced in adipocytes. oup.com Adiponectin levels have been inversely correlated with insulin resistance in various models. oup.com Potential insulin-sensitizing functions of adiponectin include enhancing Glut4-mediated glucose uptake in white adipocytes, reducing visceral fat depots, and decreasing hepatic lipid accumulation. oup.com Clinical studies have demonstrated that GLP-1 medications and dual GIP/GLP-1 agonists like tirzepatide significantly lower levels of inflammatory markers while increasing adiponectin levels, indicating a reduction in general systemic inflammation. dramersi.com
Hepatic Glucose and Lipid Metabolism Regulation (Pre-clinical)
Pre-clinical investigations have highlighted the impact of tirzepatide on hepatic metabolism. The compound's dual action influences hepatic glucose production and lipid accumulation. By stimulating insulin release and suppressing glucagon secretion, tirzepatide indirectly affects hepatic glucose metabolism. patsnap.comoup.com Reduced glucagon levels contribute to preventing excess hepatic glucose production. patsnap.com Furthermore, preclinical data suggests that by reducing adiposity and improving lipid metabolism, tirzepatide may favorably modify liver enzymes and reduce liver fat content, potentially slowing the progression of liver disease. patsnap.com Mechanisms theorized to contribute to these hepatic benefits include directly reducing triglyceride storage in hepatocytes, decreasing lipogenesis, and promoting lipolysis and fatty acid oxidation within the liver. nih.govfrontiersin.org Improvements in hepatic insulin sensitivity are also a likely contributor to the observed positive effects on liver metabolism. patsnap.comnih.gov
Inhibition of Hepatic Gluconeogenesis
A key aspect of tirzepatide's mechanism of action is its ability to reduce hepatic glucose production, which includes the inhibition of gluconeogenesis. patsnap.compathway.mdmdpi.comnih.govalkafeel.edu.iq By activating GLP-1 receptors, tirzepatide suppresses glucagon secretion from pancreatic alpha cells. patsnap.compathway.mdnih.gov Glucagon is a primary hormone that stimulates hepatic glucose output, including the process of gluconeogenesis, where the liver synthesizes glucose from non-carbohydrate precursors. alkafeel.edu.iq The reduction in glucagon levels mediated by tirzepatide thus contributes to decreased hepatic glucose production, leading to lower fasting and postprandial blood glucose concentrations. pathway.md Studies have indicated that tirzepatide increases insulin sensitivity in the liver, which further contributes to the inhibition of hepatic gluconeogenesis and enhanced glucose uptake by peripheral tissues. nih.gov Research in high-fat diet-induced obese rats has shown that while obesity increases hepatic glucose production through gluconeogenesis, tirzepatide treatment can counteract this effect. alkafeel.edu.iq
Reduction of Hepatic Lipid Accumulation
Tirzepatide has demonstrated significant efficacy in reducing hepatic lipid accumulation, a hallmark of metabolic dysfunction-associated fatty liver disease (MAFLD), also known as non-alcoholic fatty liver disease (NAFLD). nih.govresearchgate.netdiabetesonthenet.comdiabetesonthenet.comnih.govnih.govsemanticscholar.orglilly.com Studies in both animal models and humans have shown that tirzepatide treatment leads to a notable decrease in liver fat content and improves related markers such as hepatic triglycerides and total cholesterol. nih.govresearchgate.netdiabetesonthenet.comnih.govnih.govsemanticscholar.org
Research integrating metabolomics, lipidomics, and proteomics in MAFLD mice revealed that tirzepatide reduces fatty acid uptake by downregulating key transporters like Cd36 and Fabp2/4. nih.govresearchgate.netnih.govresearchgate.net Furthermore, it promotes cholesterol efflux and reduces cholesterol reabsorption by upregulating the expression of proteins such as Hnf4a, Abcg5, and Abcg8. nih.govresearchgate.netnih.govresearchgate.net These actions collectively contribute to the observed reduction in hepatic lipid content.
Clinical studies, such as the MRI substudy of the Phase 3 SURPASS-3 trial, have provided quantitative data on the impact of tirzepatide on liver fat content in adults with type 2 diabetes and elevated liver fat. This study showed dose-dependent reductions in liver fat content with tirzepatide compared to insulin degludec. lilly.com
Table 1: Reduction in Liver Fat Content in SURPASS-3 MRI Substudy diabetesonthenet.comdiabetesonthenet.comlilly.com
| Treatment Group | Baseline Liver Fat Content (%) (Approximate) | Reduction in Liver Fat Content (%) (Approximate) | Relative Reduction (%) (Approximate) |
| Tirzepatide 5 mg | 15.71 - 16.58 | Not explicitly stated as absolute change | 29.78 |
| Tirzepatide 10 mg | 15.71 - 16.58 | -8.09 (pooled 10mg and 15mg) | 47.11 (across three doses) |
| Tirzepatide 15 mg | 15.71 - 16.58 | -8.09 (pooled 10mg and 15mg) | 47.11 (across three doses) |
| Insulin Degludec | 16.58 | -3.38 | 11.17 |
Note: Data is approximate based on reported findings and may represent pooled or individual dose results.
Histopathological evaluations in animal models further support these findings, showing a reduction in fat vacuoles and inflammatory infiltration in the liver following tirzepatide treatment. nih.gov
Effects on Key Metabolic Pathways
PPAR signaling: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation. smw.chmdpi.com Research has indicated that tirzepatide treatment leads to the enrichment of proteins involved in the PPAR signaling pathway. nih.govresearchgate.net While the precise mechanisms by which tirzepatide modulates PPAR signaling require further investigation, the observed enrichment suggests that these pathways are involved in mediating the beneficial metabolic effects of tirzepatide, particularly concerning lipid metabolism. nih.govresearchgate.net PPAR agonists are known therapeutic targets for metabolic disorders, including dyslipidemia and insulin resistance. smw.chmdpi.com
Lysosome: Studies have shown that tirzepatide treatment enhances mitochondrial-lysosomal function. nih.govresearchgate.netnih.govresearchgate.net This is supported by the upregulation of lysosome-related proteins such as Lamp1 and Lamp2. nih.govresearchgate.netnih.govresearchgate.net Lysosomes are critical for cellular waste degradation and recycling, including the breakdown of lipids and proteins. nih.gov Improved lysosomal function can contribute to reduced lipid accumulation and improved cellular health within the liver. Additionally, tirzepatide treatment has been associated with changes in proteins involved in mitochondrial autophagy (mitophagy), a process that clears damaged mitochondria, further highlighting its impact on cellular quality control mechanisms. nih.govresearchgate.net
Retinol (B82714) metabolism: Proteomic analysis in studies investigating the molecular mechanisms of tirzepatide has indicated that differential proteins following treatment are enriched in pathways related to retinol metabolism. nih.govresearchgate.net Retinoids, metabolites of vitamin A, and their receptors (RARs and RXRs) are involved in various biological processes, including the regulation of glucose and lipid metabolism and adipogenesis. nih.govfrontiersin.orge-dmj.org While the exact nature of tirzepatide's influence on specific enzymes or proteins within the retinol metabolic pathway requires more detailed study, the enrichment suggests a potential interplay between tirzepatide's actions and the complex network of retinoid signaling and metabolism. nih.govresearchgate.net
Fatty acid degradation: Tirzepatide treatment has been shown to enrich proteins involved in fatty acid degradation pathways. nih.govresearchgate.net This aligns with its observed effects on reducing hepatic lipid accumulation. By promoting fatty acid degradation, the liver can process and eliminate excess lipids more effectively. Studies have also examined the impact of tirzepatide on proteins related to fatty acid oxidation (FAO), such as Cpt1a and Acaa1b, suggesting an influence on the cellular machinery responsible for breaking down fatty acids for energy. nih.govresearchgate.netnih.govresearchgate.net Furthermore, research in mice indicates that tirzepatide can increase fat oxidation rates. news-medical.net
Pre Clinical Pharmacokinetics and Pharmacodynamics: Mechanistic Insights
Absorption and Distribution Characteristics (Pre-clinical Models)
Pre-clinical investigations into the pharmacokinetic profile of tirzepatide have provided insights into its absorption and distribution characteristics. Following subcutaneous administration, tirzepatide exhibits an absolute bioavailability of approximately 80% drugbank.comnih.govviamedica.pl. Peak plasma concentrations are typically reached between 8 and 72 hours post-administration drugbank.comnih.govviamedica.pl. The mean apparent steady-state volume of distribution following subcutaneous administration in patients has been reported to be approximately 10.3 L drugbank.comnih.govviamedica.plfda.gov.
Albumin Binding Dynamics and its Role in Prolonging Half-Life
A key feature contributing to the pharmacokinetic profile of tirzepatide is its high affinity for plasma albumin. Tirzepatide is approximately 99% bound to plasma albumin drugbank.comnih.govviamedica.plfda.gov. This extensive albumin binding is primarily facilitated by a C20 fatty diacid moiety attached to the peptide structure wikipedia.orgsigmapeptides.comdrugbank.comjci.orgnih.govpatsnap.com. The conjugation with the fatty diacid chain through a hydrophilic linker enhances albumin binding drugbank.com. This high level of protein binding significantly prolongs the elimination half-life of tirzepatide, which is approximately 5 days fda.govlilly.comnih.govfda.gov. The extended half-life supports a once-weekly dosing regimen nih.govjci.orgnih.govpatsnap.com. Studies have shown that in the presence of human serum albumin, the potency of tirzepatide for activating the GIP receptor is reduced, indicating the impact of albumin binding on its activity jci.orgresearchgate.net.
Theoretical Considerations for Predicted Receptor Occupancy
Theoretical considerations regarding predicted receptor occupancy (pRO) have been explored to understand the pharmacodynamic effects of tirzepatide. Methodology has been established for calculating the occupancy of both the GIP and GLP-1 receptors at clinically relevant drug levels jci.orgnih.govresearchgate.net. Analysis suggests a greater degree of engagement of tirzepatide for the GIP receptor compared to the GLP-1 receptor, supporting an imbalanced mechanism of action jci.orgnih.govresearchgate.net. In vitro studies indicate that tirzepatide has a comparable binding affinity to the GIP receptor as native GIP, while its affinity for the GLP-1 receptor is approximately five times lower than that of native GLP-1 drugbank.comjci.orgnih.govjomes.org. Despite lower affinity for GLP-1R, tirzepatide potently activates the GLP-1R signaling pathway drugbank.com. Comparisons of predicted receptor occupancy between tirzepatide and semaglutide (B3030467) for the GLP-1 receptor suggest that tirzepatide may require lower GLP-1R engagement to achieve comparable glucose and weight control efficacy nih.gov.
Metabolism Pathways of the Compound (Chemical Degradation)
Tirzepatide undergoes metabolic transformation through several pathways. The primary routes of metabolism involve the degradation of its peptide structure and the modification of its fatty acid component fda.govlilly.comdrugbank.comnih.govviamedica.plfda.gov. Intact tirzepatide is not observed in urine or feces; rather, it is primarily excreted as metabolites fda.govlilly.comfda.gov.
Proteolytic Cleavage of Peptide Backbone
One of the main metabolic pathways for tirzepatide is the proteolytic cleavage of its peptide backbone fda.govlilly.comdrugbank.comnih.govviamedica.plfda.gov. As a synthetic polypeptide, tirzepatide is subject to degradation into individual amino acids by various proteases in different tissues, including the liver nih.gov.
Beta-Oxidation of C20 Fatty Diacid Moiety
The C20 fatty diacid moiety attached to tirzepatide also undergoes metabolic processing. This fatty acid component is metabolized via beta-oxidation fda.govlilly.comdrugbank.comnih.govviamedica.plfda.gov. This process involves the breakdown of the fatty acid chain into smaller molecules.
Excretion Routes of Metabolites (Pre-clinical Studies)
Pre-clinical investigations into the disposition of tirzepatide have shown that the primary routes of excretion for its metabolites are via urine and feces. fda.goveuropa.eufda.govlilly.comhres.ca Intact tirzepatide is not detected in either urine or feces. fda.goveuropa.eufda.govlilly.comhres.ca
Studies using radiolabeled tirzepatide, such as Study GPHX, have provided quantitative data on the recovery of administered radioactivity. In this study, the mean total recovery of radioactivity was approximately 70%. fda.govfda.gov Of this recovered radioactivity, approximately 50% was excreted in urine, and approximately 20% was excreted in feces. fda.govfda.gov
Tirzepatide undergoes metabolism, primarily through proteolytic cleavage of the peptide backbone, beta-oxidation of the C20 fatty diacid moiety, and amide hydrolysis. fda.govfda.govlilly.com In plasma, tirzepatide itself constitutes the largest component of circulating radioactivity, accounting for approximately 80%. fda.gov Four minor metabolites resulting from proteolytic cleavage were identified in plasma, each representing less than 5.7% of the total circulating radioactivity. fda.gov
Pre-clinical Pharmacodynamic Studies (Non-Human)
Pre-clinical pharmacodynamic studies, conducted in non-human systems including in vitro, ex vivo, and animal models, have characterized the cellular and metabolic effects of tirzepatide, as well as provided comparisons with other incretin (B1656795) agonists.
In Vitro and Ex Vivo Studies on Cellular Responses
In vitro and ex vivo studies have investigated the cellular responses to tirzepatide, focusing on its interaction with GIP and GLP-1 receptors and subsequent intracellular signaling. Tirzepatide exhibits high affinity for both human GIP and GLP-1 receptors. europa.eudrugbank.com Its activity on the GIP receptor is comparable to that of native GIP, while its activity on the GLP-1 receptor is lower compared to native GLP-1. europa.eudrugbank.com
Studies using cell lines expressing human GIPR and GLP-1R have demonstrated that tirzepatide potently stimulates cyclic adenosine (B11128) monophosphate (cAMP) accumulation through both receptors. tandfonline.comjci.orgtandfonline.com The potency for cAMP production is in the nanomolar or sub-nanomolar range, depending on receptor expression levels. europa.eu The potency for stimulating cAMP is similar to native GIP but is approximately 13 to 18-fold weaker compared to native GLP-1. tandfonline.comjci.org
Tirzepatide appears to act as a biased agonist at the GLP-1 receptor, favoring cAMP generation over β-arrestin recruitment. tandfonline.comfrontiersin.org This signaling bias may lead to reduced GLP-1R internalization and potentially enhance cellular response by maintaining increased GLP-1R expression on the cell surface. tandfonline.comtandfonline.comfrontiersin.org
Studies on rat β-cells and human islets ex vivo have shown that tirzepatide influences adenylate cyclase activity through the stimulation of both GIP and GLP-1 receptors, primarily driven by GIP signaling. frontiersin.org Tirzepatide has been shown to induce glucose-dependent insulin (B600854) secretion in vitro and ex vivo through actions on both incretin receptors. frontiersin.orgjomes.orgresearchgate.net Experiments using pancreatic islets isolated from mouse models suggest that tirzepatide improves glucose control by increasing glucose-dependent insulin secretion, delaying gastric emptying, and decreasing inappropriate glucagon (B607659) secretion. tandfonline.com
Animal Model Studies for Metabolic Effects (e.g., Glucose Modulation, Energy Balance)
Animal models, particularly diet-induced obese (DIO) mice, have been widely used to evaluate the metabolic effects of tirzepatide. jomes.orgfrontiersin.org Chronic treatment with tirzepatide in DIO mice has been shown to produce a dose-dependent decrease in body weight, which was greater than that observed with semaglutide in some studies. jomes.org This weight loss was primarily attributed to a reduction in food intake and a small increase in energy expenditure. jomes.org
Tirzepatide improves glycemic control by lowering fasting and postprandial glucose concentrations in animal models of type 2 diabetes through several mechanisms. europa.eu It increases pancreatic β-cell glucose sensitivity and enhances first- and second-phase insulin secretion in a glucose-dependent manner. europa.eu In animal models, tirzepatide also reduces glucagon levels in a glucose-dependent manner. fda.gov Furthermore, tirzepatide has been shown to improve insulin sensitivity in animal models. europa.eufrontiersin.orgfrontiersin.org
Pre-clinical studies have also investigated the effects of tirzepatide on energy balance beyond food intake reduction. Recent animal research indicates that tirzepatide can temporarily increase energy expenditure. news-medical.net This effect on energy expenditure, particularly at the beginning of dosing, might contribute to its stronger effect on weight loss compared to some other incretin agonists. news-medical.net
Animal models have also been used to explore potential broader metabolic benefits. For example, studies in DIO mice have suggested that tirzepatide may attenuate mammary tumor progression in the context of obesity, reducing caloric intake, decreasing adiposity, and ameliorating obesity-induced changes in circulating metabolic hormone levels such as IGF-1, insulin, and leptin. biorxiv.org
Comparative Pharmacodynamics with Other Incretin Agonists
Pre-clinical studies have frequently compared the pharmacodynamic effects of tirzepatide with those of other incretin agonists, particularly selective GLP-1 receptor agonists like semaglutide and native GIP and GLP-1.
Studies have revealed that the combined activation of both GLP-1 and GIP receptors by tirzepatide results in superior glucose-lowering efficacy compared to the activation of either receptor alone in pre-clinical settings. jomes.org This additive effect on glucose lowering and food intake observed in pre-clinical studies fueled the development of unimolecular dual agonists like tirzepatide. jomes.org
In vitro, while tirzepatide has comparable GIP receptor binding affinity to native GIP, its GLP-1 receptor affinity is about five times lower than that of native GLP-1. drugbank.comjomes.orgresearchgate.netmdpi.com Despite this lower affinity for the GLP-1 receptor compared to native GLP-1, tirzepatide potently activates the GLP-1R signaling pathway. drugbank.com
Comparative studies in animal models have shown that tirzepatide can lead to greater body weight reduction than selective GLP-1 receptor agonists like semaglutide. jomes.org This difference in weight loss may be partly explained by distinct metabolic adaptations, including the temporary increase in energy expenditure observed with tirzepatide but not semaglutide in some animal studies. news-medical.net
The concept of tirzepatide being an "imbalanced" agonist, with stronger affinity and potency at the GIPR versus the GLP-1R, and exhibiting biased agonism at the GLP-1R, has been explored in comparative in vitro studies. jci.orgnih.gov This unique pharmacological profile, combining biased GLP-1R agonism with strong GIPR-induced glucose lowering, may contribute to its enhanced metabolic effects observed in pre-clinical and clinical studies. nih.gov
Synthetic Methodologies and Chemical Process Optimization
Hybrid Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) Strategy
The hybrid SPPS/LPPS approach for Tirzepatide synthesis involves the preparation of high-purity peptide fragments using SPPS, followed by their coupling in the liquid phase. nih.govresearchgate.netdigitellinc.com This strategy leverages the benefits of SPPS for synthesizing shorter, well-defined peptide segments and the advantages of LPPS for coupling larger fragments in solution, which can be more efficient for longer peptide chains. nih.govresearchgate.netsci-hub.se
Fragment Synthesis and Coupling
The hybrid synthesis of Tirzepatide utilizes four high-purity fragments. nih.govdigitellinc.com These fragments, each typically containing 14 amino acid residues or less, are synthesized using traditional SPPS methodologies. digitellinc.comusp.org SPPS is a resin-based technique involving a repetitive cycle of deprotection, amino acid activation, and coupling to the growing peptide chain on a solid support. google.com An optional capping step is often included to terminate unreacted amino groups. sci-hub.se
Once the individual fragments are synthesized and cleaved from the resin, they are obtained as well-characterized, high-purity intermediates, often as precipitated solids. nih.govdigitellinc.comusp.org These purified fragments are then coupled together in the liquid phase to form the crude Tirzepatide drug substance. nih.govusp.org The LPPS coupling reactions are performed in dedicated plug flow reactors (PFRs) in a continuous manufacturing process. nih.govdigitellinc.com For example, in one described process, fragment 1 and fragment 2 are coupled in the first step, followed by the coupling of fragment 3 to the product of step 1, and subsequently, fragment 4 is coupled in the final step. nih.govresearchgate.net Real-time analytical monitoring, such as using online high-performance liquid chromatography (HPLC) or ultra-high pressure liquid chromatography (UHPLC), is employed to monitor reaction completion and residual starting materials during these coupling steps. nih.govresearchgate.netdigitellinc.comdigitellinc.com
Manufacturing Process Development for High Purity and Yield
Developing a robust manufacturing process for Tirzepatide with high purity and yield is crucial. The hybrid SPPS/LPPS approach, coupled with continuous manufacturing and real-time analytical monitoring, has been demonstrated at a kilogram scale to produce high-quality material. acs.orgresearchgate.netdigitellinc.com Nanofiltration is integrated into the process for purifying intermediates between coupling steps, which helps in removing impurities without relying on challenging precipitations. acs.orgresearchgate.netdigitellinc.com
Impurity Profiling and Control Strategies during Synthesis
Controlling impurities is a critical aspect of Tirzepatide synthesis to ensure the quality and safety of the final drug substance. Various impurities can arise during peptide synthesis, and specific strategies are employed to profile and control them. outsourcedpharma.com
Investigation of Diketopiperazine (DKP) Formation
Diketopiperazine (DKP) formation is a known challenging side reaction in peptide synthesis that can occur during both SPPS and peptide storage. acs.orgnih.govresearchgate.net This reaction involves the cyclization of the two N-terminal amino acids, leading to the cleavage of these residues from the peptide chain and the formation of a cyclic dipeptide (DKP) and a double-amino-acid deletion impurity. acs.orgnih.gov
Studies on Tirzepatide synthesis have identified DKP formation, particularly the desProPro impurity, as a significant concern. acs.orgnih.govdigitellinc.com This impurity formation primarily occurs during the Fmoc-deprotection reaction and the post-coupling aging of unstable intermediates, especially those with a penultimate proline residue. acs.orgnih.govaiche.orgresearchgate.net Fmoc deprotection can occur autocatalytically in various solvents without the addition of a base during post-coupling hold times. digitellinc.comaiche.orgnih.gov Peptides with a penultimate proline are particularly vulnerable to this instability due to the stabilization of the transition state during Fmoc decomposition through C-H···π interaction. nih.govresearchgate.netnih.gov
Mitigation of Double-Amino-Acid Deletion Impurities
Double-amino-acid deletion impurities, such as the desProPro impurity, are a direct consequence of DKP formation. acs.orgnih.govdigitellinc.com To mitigate the formation of these impurities, control strategies have been investigated. Identifying the factors that contribute to DKP formation, such as the aging of amino acid/coupling agent/additive mixtures in solution, the hold time of peptide intermediates on resin in certain solvents, and residual base levels before coupling, is crucial for minimizing these impurities. acs.org
Control strategies include optimizing reaction conditions, minimizing hold times of unstable intermediates, and exploring alternative protecting group strategies. acs.orgnih.gov
Role of Protecting Groups (Fmoc, Bsmoc) and Additives
Protecting groups play a vital role in peptide synthesis by preventing unwanted side reactions. Fmoc (9H-fluoren-9-ylmethyloxycarbonyl) is a commonly used protecting group in SPPS. google.comacs.org However, as mentioned, Fmoc-protected intermediates, particularly those with a penultimate proline, can be susceptible to self-deprotection and subsequent DKP formation. acs.orgnih.govdigitellinc.com
To address the issue of DKP formation associated with Fmoc protection in certain contexts, alternative protecting groups have been explored. Bsmoc (1,1-(4,4'-dimethyl-2,6-diphenyl-1,5-cyclohexadien-3-ylidene)ethyl) is one such alternative that has been identified to eliminate the formation of DKP byproducts in Tirzepatide synthesis. acs.orgnih.govresearchgate.net
The use of additives, such as oxyma (B123771) (ethyl cyanohydroxyiminoacetate), also plays a role in controlling impurity formation and improving peptide intermediate stability to DKP degradation pathways. acs.orgnih.govaiche.orgresearchgate.net Oxyma is often used as an auxiliary nucleophile in coupling reactions. google.com Lower storage temperatures have also been shown to improve the stability of peptide intermediates and reduce DKP formation. acs.orgnih.govresearchgate.net
Control of impurities also involves stringent raw material specifications for protected amino acids and stoichiometric controls for activation, coupling, and deprotection steps. outsourcedpharma.com Analytical methods, such as UHPLC-UV and UHPLC-MS, are used to quantify process impurities and degradation products, ensuring that impurities in the final drug substance are below specified criteria. usp.orgoutsourcedpharma.com
Real-Time Monitoring and Optimization Techniques in Peptide Synthesis
The large-scale manufacture of complex synthetic peptides like Tirzepatide presents significant challenges in achieving high yield and purity sci-hub.seacs.orgmorressier.com. Tirzepatide, a 39-amino acid peptide with a fatty acid side chain, is synthesized using a hybrid solid-phase peptide synthesis (SPPS)/liquid-phase peptide synthesis (LPPS) approach, particularly for kilogram-scale GMP manufacturing researchgate.netsci-hub.seacs.orgmdpi.com. This hybrid strategy was developed to mitigate manufacturing risks and enhance both yield and crude purity sci-hub.se.
Real-time analytical monitoring plays a crucial role in ensuring the production of high-quality material during Tirzepatide synthesis researchgate.netsci-hub.seacs.orgmdpi.com. High-performance liquid chromatography (HPLC) and online Ultra-High Performance Liquid Chromatography (UHPLC) are utilized as Process Analytical Technology (PAT) tools for real-time monitoring researchgate.netdigitellinc.commorressier.com. This online monitoring allows for tracking reaction completion and levels of residual starting materials in the continuous LPPS reactions, which are performed in dedicated plug flow reactors (PFRs) digitellinc.commorressier.com.
Optimization techniques are integral to the Tirzepatide synthesis process to ensure efficiency and purity. The hybrid SPPS/LPPS approach involves synthesizing high-purity peptide fragments via traditional SPPS methodologies, which are then coupled in solution phase using LPPS mdpi.comdigitellinc.comscg.ch. This fragment condensation approach, utilizing four high-purity fragments, is favored over linear SPPS for optimizing the process and controlling impurity generation mdpi.comscg.ch. Optimizing fragment condensation includes screening reagents and solvents, controlling parameters like temperature and duration, and considering flow versus batch processing to ensure sufficient conversion and minimize chiral erosion acs.org.
Nanofiltration is another key technique employed for intermediate purification in the Tirzepatide synthesis process researchgate.netsci-hub.seacs.orgmdpi.com. This membrane-based technique helps in purifying growing peptide chains and removing impurities without the need for difficult precipitations, contributing to a robust synthetic process with high purity and yield researchgate.netsci-hub.seacs.org.
Research has also focused on understanding and minimizing impurity formation, such as diketopiperazine (DKP) formation, which can lead to double-amino-acid deletion impurities acs.org. Studies have investigated the conditions under which DKP formation occurs, particularly during Fmoc-deprotection and post-coupling aging of intermediates containing proline residues acs.org. By understanding the reaction mechanisms and kinetics, conditions can be optimized to control specific impurities below target levels acs.org.
While specific quantitative data tables detailing real-time monitoring results were not explicitly provided in the search snippets, the descriptions highlight the application of these techniques to achieve desired outcomes in terms of conversion, purity, and yield. The implementation of continuous manufacturing technologies, coupled with real-time analytical monitoring and intermediate purification techniques like nanofiltration, has resulted in a robust process for the kilogram-scale GMP manufacture of Tirzepatide with high yields and purity sci-hub.seacs.org.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are foundational for assessing the purity of Zepbound and detecting impurities. Reversed-phase (RP) chromatography and size-exclusion chromatography (SEC) are particularly valuable, offering unique insights into peptide quality, purity, and stability theanalyticalscientist.com.
UHPLC-MS, particularly in a tandem mass spectrometry configuration (UHPLC-MS/MS), is a highly sensitive and reproducible technique utilized for the qualitative and quantitative analysis of pharmaceutical substances, including the estimation of medicinal active agents and the isolation, separation, and characterization of impurities researchgate.net. For tirzepatide, UHPLC-MS methods have been developed and validated to support the quantification of impurities, especially those that co-elute with the main peak or other impurities in the UV chromatogram usp.org. These methods are validated according to ICH Q2 expectations to support impurity quantification usp.org.
RP-UHPLC-UV analysis serves as a foundational method for reporting individual and total impurities in tirzepatide manufacturing usp.org. This technique is effective at resolving and detecting various impurities, including oxidation, deamidation, and incomplete sequences theanalyticalscientist.com. RP-UHPLC-UV relies on hydrophobic interactions to separate peptides and their variants based on differences in polarity, making it suitable for detailed structural analysis and impurity profiling themedicinemaker.comtheanalyticalscientist.com. It is also used for quality control release testing to confirm identity and test for impurities theanalyticalscientist.com.
RP-UHPLC-UV methods have demonstrated specificity and reliability for the analysis of compounds in pharmaceutical formulations mdpi.com. For instance, a developed RP-UHPLC method for other compounds showed good extraction and separation within a short run time, with consistent retention times mdpi.com.
LC-MS is a powerful technique for the characterization of biotherapeutics, providing information on the accurate mass of the protein and the relative abundance of its isoforms thermofisher.com. For large molecules like peptides, LC-MS enables intact mass detection, which is crucial for confirming structural integrity and identifying protein modifications thermofisher.com. This approach is used throughout drug development and manufacturing to assess purity and heterogeneity characteristics for lot release purposes thermofisher.com. Intact protein LC-MS assays can be used to determine drug concentration and monitor modifications nih.gov.
Reversed-Phase Ultra-High Performance Liquid Chromatography-Ultraviolet (RP-UHPLC-UV) Analysis
Method Validation Parameters for Research and Quality Control
Analytical method validation is a critical process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application, providing assurance of reliability during normal use chromatographyonline.com. This is essential for regulated laboratories to ensure compliance chromatographyonline.com. Key validation parameters include system suitability, specificity, precision, and accuracy wjarr.comdemarcheiso17025.comeirgenix.comresearchgate.net.
System suitability tests (SST) are an integral part of analytical procedures, performed to verify that the measurement system and analytical operations are fit for the intended purpose at the time of analysis europa.euloesungsfabrik.de. SSTs help to increase the detectability of unacceptable performance europa.eu. They are specific to individual methods with predefined acceptance criteria for parameters such as resolution and tailing factors for chromatographic methods loesungsfabrik.de. SST criteria are generally established during method development and confirmed during validation europa.euloesungsfabrik.de.
Specificity refers to the ability of an analytical method to unequivocally measure the desired analyte in the presence of other substances that may be present in the sample, such as impurities, degradants, or matrix components researchgate.neteuropa.eullri.in. For process-related impurities, specificity must be confirmed against the product europa.eu. If a single procedure is not sufficiently specific, an additional procedure may be used europa.eu. Specificity is investigated by analyzing samples containing potential interferences to demonstrate their absence of interference with the analyte's determination demarcheiso17025.comllri.in.
Precision expresses the closeness of agreement among individual test results from repeated analyses of a homogeneous sample under prescribed conditions chromatographyonline.comeuropa.eu. It can be assessed at different levels: repeatability (intra-assay precision, same conditions over a short interval), intermediate precision (within-laboratory variations, different days, analysts, or equipment), and reproducibility (between laboratories) chromatographyonline.comwjarr.comresearchgate.neteuropa.eu. To document repeatability, guidelines suggest analyzing a minimum of nine determinations covering the specified range or a minimum of six determinations at 100% of the test concentration chromatographyonline.comeuropa.eu. Precision results are typically reported as %RSD (Relative Standard Deviation) chromatographyonline.com.
Accuracy is the measure of the exactness of an analytical method, representing the closeness of agreement between an accepted reference value and the value found in a sample chromatographyonline.comeuropa.eu. It is sometimes referred to as trueness europa.eu. Accuracy is established across the range of the method and is measured as the percent recovery of the analyte chromatographyonline.com. For drug substances, accuracy can be determined by comparing results to a standard reference material or a second, well-characterized method chromatographyonline.com. For drug products, accuracy is evaluated by analyzing synthetic mixtures spiked with known quantities of components chromatographyonline.com. Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range chromatographyonline.comeuropa.eu.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters in analytical method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For Tirzepatide, analytical methods such as Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) have been developed and validated to determine these limits.
In one study utilizing a simple stability-indicating UPLC method for Tirzepatide quantification, the LOD was found to be 0.01 µg/mL and the LOQ was 0.102 µg/mL. ijpir.comijpir.com These values indicate the method's sensitivity for detecting and analyzing Tirzepatide at very low concentrations. ijpir.comijpir.com Another study employing a Quality by Design (QbD) approach for a stability-indicating RP-HPLC method reported an LOD of 0.05 µg/mL and an LOQ of 0.14 µg/mL for Tirzepatide. impactfactor.orgresearchgate.net These limits were calculated using the standard deviation procedure, where LOD = 3×σ/S and LOQ = 10×σ/S, with σ representing the standard deviation of the intercept and S being the slope of the linear plot. impactfactor.org The determined LOD and LOQ values assure that the established procedures are sensitive for the intended analytical purposes. impactfactor.orgresearchgate.net
| Method Type | LOD (µg/mL) | LOQ (µg/mL) | Source |
|---|---|---|---|
| UPLC | 0.01 | 0.102 | ijpir.comijpir.com |
| RP-HPLC (QbD) | 0.05 | 0.14 | impactfactor.orgresearchgate.net |
Robustness and Stability-Indicating Capabilities
Robustness is a measure of an analytical method's capability to remain unaffected by small, deliberate variations in method parameters. chromatographyonline.com For Tirzepatide analysis, methods have been validated for robustness according to guidelines such as those from the International Council for Harmonisation (ICH). ijpir.comijpir.comimpactfactor.org The ascertained results from robustness testing substantially confirm the precision of the method, ensuring that performance is not dramatically changed by minor modifications to parameters. impactfactor.org
Stability-indicating methods are essential for quantifying the intact drug substance in the presence of its degradation products, impurities, and excipients. chromatographyonline.com A stability-indicating UPLC method for Tirzepatide has been shown to effectively separate forced degradation products formed during stress studies, confirming its stability-indicating nature. ijpir.comijpir.com Similarly, a stability-indicating RP-HPLC method demonstrated exclusivity for Tirzepatide, with no interference from placebo, degradants, and blanks at the retention time of Tirzepatide. impactfactor.org Exploration of Tirzepatide under various forced degradation conditions confirms the stability-indicating quality of the established HPLC procedure. impactfactor.orgresearchgate.net These methods are crucial for stability testing of Tirzepatide in bulk drug and pharmaceutical formulations. ijpir.comijpir.com
Metabolomics, Lipidomics, and Proteomics Approaches in Mechanistic Studies
Metabolomics, lipidomics, and proteomics are powerful systems biology approaches used to gain comprehensive insights into the molecular mechanisms of drug action. These techniques involve the large-scale study of metabolites, lipids, and proteins within a biological system, respectively. For Tirzepatide, these approaches have been employed to explore its effects on various metabolic pathways and cellular processes. cancerobesityconnection.orgnih.govresearchgate.netresearchgate.netnih.gov
Integrated analysis of metabolomics, lipidomics, and proteomics has been conducted to investigate the molecular mechanisms through which Tirzepatide exerts its effects, particularly in the context of metabolic dysfunction-associated fatty liver disease (MAFLD). nih.govresearchgate.netresearchgate.netnih.gov Liquid chromatography-mass spectrometry (LC-MS) is a key analytical technique used in these comprehensive analyses. researchgate.netresearchgate.netnih.gov
Application in Tissue and Cellular Analysis (e.g., Brown Adipose Tissue)
Metabolomics, lipidomics, and proteomics approaches have been applied to analyze specific tissues and cellular components to understand Tirzepatide's localized effects. Studies have utilized these techniques in the analysis of liver tissue to explore the drug's impact on MAFLD in mice. nih.govresearchgate.netresearchgate.netnih.gov This tissue analysis revealed that Tirzepatide treatment reversed key disrupted metabolic and mitophagic pathways observed in MAFLD mice. nih.gov
Furthermore, metabolomic analyses have been conducted in brown adipose tissue (BAT) of obese, insulin-resistant mice to investigate how Tirzepatide influences branched-chain amino acid (BCAA) catabolism. nih.govnih.govresearchgate.netx-mol.com These studies aimed to understand if Tirzepatide lowers circulating BCAAs and branched-chain alpha-keto acids (BCKAs) by promoting their catabolism in BAT. nih.govnih.govresearchgate.net
Identification of Differential Proteins and Metabolites
Through integrated metabolomics, lipidomics, and proteomics analyses, researchers have identified differential proteins and metabolites that are altered in response to Tirzepatide treatment. In studies focusing on MAFLD in mice, a total of 926 differential metabolites were identified across different treatment groups. nih.gov Hierarchical clustering and K-means clustering analyses revealed that lipids and lipid-like molecules, significantly elevated in a high-fat diet group, were significantly reversed following Tirzepatide treatment. nih.gov Organic acids and their derivatives, which were reduced in the high-fat diet group, were also significantly reversed by Tirzepatide treatment. nih.gov
Differential proteins were identified based on criteria such as fold change and p-value. nih.gov Analysis of liver tissues revealed that Tirzepatide treatment downregulated the expression of free fatty acids (FFA) and fatty acid transport proteins (Fabp2, Fabp5, and Cd36), potentially reducing hepatic lipid uptake. nih.gov The treatment also led to a significant reduction in the levels of key proteins and metabolites, suggesting alleviation of oxidative stress and inflammation. nih.gov Proteins involved in mitophagy, such as Bnip3 and Optn, were significantly higher in the high-fat diet group and showed changes with Tirzepatide treatment. nih.gov
Functional analysis of differential proteins indicated enrichment in key metabolic pathways including the PPAR signaling pathway, lysosome, cholesterol metabolism, retinol (B82714) metabolism, and fatty acid degradation. nih.gov Specifically, within the cholesterol metabolism pathway, a significant upregulation of Abcg5 and Abcg8 was observed after Tirzepatide treatment. nih.gov Further findings indicated that Tirzepatide reduced fatty acid uptake by downregulating Cd36 and Fabp2/4 and enhanced mitochondrial-lysosomal function by upregulating Lamp1/2. researchgate.netnih.gov It also promoted cholesterol efflux and reduced reabsorption by upregulating Hnf4a, Abcg5, and Abcg8. researchgate.netnih.gov
In the context of brown adipose tissue analysis, treatment with Tirzepatide stimulated the catabolism of BCAAs and BCKAs, evidenced by increased labeling of BCKA-derived metabolites and elevated levels of BCAA breakdown byproducts like glutamate, alanine, and 3-hydroxyisobutyric acid (3-HIB). nih.govnih.govresearchgate.netx-mol.com Chronic administration of Tirzepatide also increased levels of multiple amino acids and several TCA cycle intermediates (α-ketoglutarate, fumarate, and malate) in BAT, suggesting a thermogenic-like amino acid profile. nih.govnih.govresearchgate.netx-mol.com
Future Directions in Tirzepatide Research and Incretin Analogue Development
Elucidation of Remaining Mechanistic Gaps (e.g., GIPR Agonism Role, Unidentified Targets)
Further studies are needed to fully elucidate the intricate signaling pathways downstream of both receptors and how their combined activation by tirzepatide translates into the observed broad metabolic improvements. nih.govjci.org The role of GIPR agonism in improving insulin (B600854) sensitivity, independent of weight loss, is an area of active investigation. pnas.org Additionally, the influence of GIPR expression in various tissues, including adipose tissue and specific brain regions, on the integrated metabolic effects of tirzepatide warrants further exploration. pnas.orgpatsnap.com The possibility of unidentified targets or off-target effects contributing to tirzepatide's pharmacology also remains a subject for future research.
Investigation of Novel Receptor Variants and their Pharmacological Implications
Genetic variations in incretin (B1656795) receptors, such as the GIPR, can influence individual responses to incretin-based therapies. Research is ongoing to investigate the pharmacological implications of novel receptor variants on tirzepatide's activity. For instance, studies have characterized the activity of tirzepatide at specific GIP receptor variants, such as the E354 (wildtype) and Q354 (E354Q) variants. frontiersin.org The E354Q variant has been associated with an increased risk of type 2 diabetes and lower body mass index. frontiersin.org
Understanding how tirzepatide interacts with these and other potential receptor variants is crucial for predicting patient responses and potentially personalizing treatment strategies in the future. Differences in the pharmacology of GIP receptor variants with endogenous peptides have been observed, which may help explain variations in metabolic phenotypes. frontiersin.org Further investigation into how tirzepatide's biased agonism or imbalanced activity is affected by these variants will provide valuable insights into differential patient outcomes.
Exploration of Biased Agonism and its Therapeutic Advantages
Tirzepatide exhibits biased agonism at the GLP-1 receptor, preferentially activating the cAMP pathway over β-arrestin recruitment and showing reduced receptor internalization compared to native GLP-1. nih.govjci.orgresearchgate.netpnas.org This signaling bias is hypothesized to contribute to its enhanced therapeutic efficacy and potentially reduced desensitization of the GLP-1 receptor. pnas.org
Future research aims to further explore the therapeutic advantages of this biased agonism. This includes investigating whether modulating the degree or nature of bias at either the GIPR or GLP-1R can lead to improved metabolic outcomes or a more favorable side effect profile. nih.govjci.org Understanding the molecular determinants of this bias and how it influences downstream signaling networks is key to designing future incretin mimetics with tailored pharmacological profiles. pnas.org
Design and Synthesis of Advanced Multi-Agonists and Analogues
The success of tirzepatide as a dual GIPR and GLP-1R agonist has paved the way for the development of more advanced multi-agonists targeting additional metabolic pathways. nih.govmdpi.com Future directions include the design and synthesis of novel analogues with modified amino acid sequences or chemical modifications to optimize receptor binding affinity, potency, and signaling bias. nih.gov
Research is exploring triple agonists that combine activity at the GIP, GLP-1, and glucagon (B607659) receptors, aiming for even greater improvements in glycemic control and weight loss. mdpi.com The design of such molecules involves carefully balancing the activity at each receptor to achieve synergistic effects while minimizing potential adverse events. mdpi.com Peptide engineering techniques, including the incorporation of modified amino acids and fatty acid chains for extended half-life, continue to be refined in the development of these advanced analogues. nih.govjci.orgtandfonline.com
Development of Novel Analytical Techniques for Enhanced Characterization
The complex pharmacological profile of tirzepatide and future multi-agonists necessitates the development of novel analytical techniques for their comprehensive characterization. This includes advanced methods for assessing receptor binding kinetics, signaling pathway activation with high spatio-temporal resolution, and the evaluation of biased agonism in various cellular and tissue contexts.
Techniques capable of differentiating and quantifying the activation of distinct downstream signaling cascades (e.g., cAMP vs. β-arrestin recruitment) are crucial for understanding the nuances of biased agonism. nih.govjci.org Furthermore, novel analytical approaches are needed to assess the interaction of tirzepatide and its analogues with receptor variants and to explore potential off-target interactions. The development of sophisticated in vitro and in vivo models that accurately mimic human physiology will also be essential for the preclinical evaluation of these next-generation incretin mimetics.
Q & A
Q. How should researchers design adaptive trial protocols to evaluate emerging combination therapies (e.g., this compound + glucagon agonists) without compromising statistical power?
- Methodological Guidance : Implement Bayesian adaptive designs with pre-specified stopping rules. Use simulation studies to optimize sample size and minimize type I/II errors during interim analyses .
Ethical and Translational Considerations
Q. What ethical frameworks are critical for designing this compound trials in populations with obesity-related stigma or health disparities?
- Methodological Guidance : Integrate community-based participatory research (CBPR) to co-design trials with underrepresented groups. Use validated tools (e.g., Weight Bias Internalization Scale) to monitor psychosocial outcomes .
Q. How can researchers balance data transparency and intellectual property constraints when sharing this compound trial datasets for secondary analysis?
- Methodological Guidance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) with controlled-access repositories. Use data-use agreements (DUAs) to protect proprietary dosing protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
